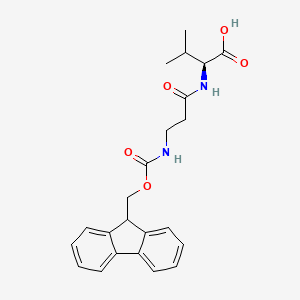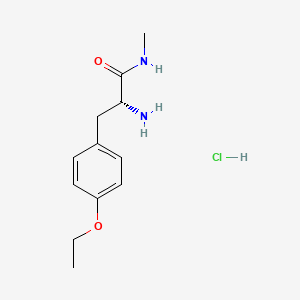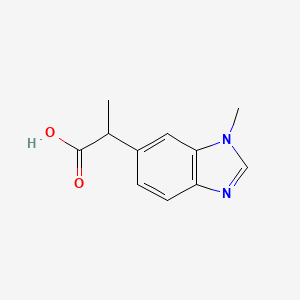
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride is a chemical compound with a complex structure that includes a tert-butyl group, a diazepane ring, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride typically involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and yields high purity products under solvent-free conditions at room temperature . Another approach involves the reaction of tert-butyl amines with carboxylic acids or their derivatives using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the diazepane ring or tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution can result in various substituted compounds.
Applications De Recherche Scientifique
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-tert-butyl-2-(2-oxo-1,4-diazepan-1-yl)acetamide: This compound has a similar structure but includes an oxo group, which may alter its chemical properties and reactivity.
tert-butyl 3-(1,4-diazepan-1-yl)piperidine-1-carboxylate: Another related compound with a piperidine ring, used in different chemical and biological applications.
Uniqueness
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamidedihydrochloride is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C11H25Cl2N3O |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
N-tert-butyl-2-(1,4-diazepan-1-yl)acetamide;dihydrochloride |
InChI |
InChI=1S/C11H23N3O.2ClH/c1-11(2,3)13-10(15)9-14-7-4-5-12-6-8-14;;/h12H,4-9H2,1-3H3,(H,13,15);2*1H |
Clé InChI |
GCRJAOWNQCMVLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NC(=O)CN1CCCNCC1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![Methyl 2-isopropyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13540960.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)

![2-[4-(1,1,1-Trifluoropropan-2-yl)piperazin-1-yl]aniline](/img/structure/B13540969.png)
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)




![Bicyclo[2.2.1]heptane-2-methanamine Hydrochloride](/img/structure/B13541014.png)
![((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)-l-proline](/img/structure/B13541039.png)
